オキシペウセダニン

概要

説明

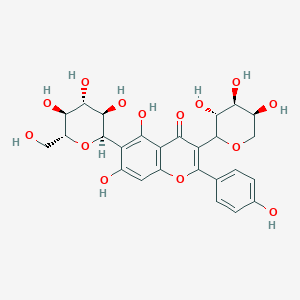

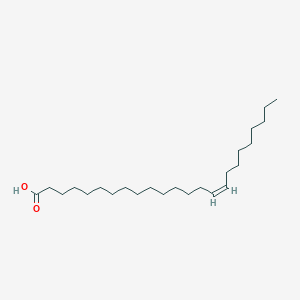

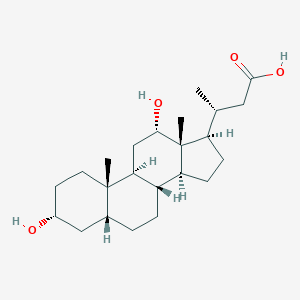

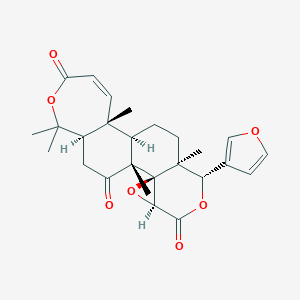

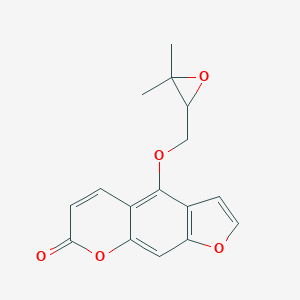

オキシペウセダニンは、自然界に存在する直鎖状のフラノクマリンであり、構造的にエポキシド環を含んでいます。 セリ科のアンジェリカ属、フェルラゴ属、プランゴス属およびミカン科の柑橘属などのさまざまな植物属から単離されています 。 この化合物は、強力な抗増殖活性、細胞毒性、抗インフルエンザ活性、および抗アレルギー活性で知られています .

2. 製法

合成経路と反応条件: オキシペウセダニンは、最も豊富な天然源と考えられているチョウセンニンジン根のメタノール抽出物から単離できます 。 単離プロセスには、真空液体クロマトグラフィー、フラッシュクロマトグラフィー、カラムクロマトグラフィー、逆相真空液体クロマトグラフィー、および薄層クロマトグラフィーなどのいくつかのクロマトグラフィー技術が含まれます .

工業生産方法: 高速逆流クロマトグラフィー(HSCCC)は、漢方薬からオキシペウセダニンを単離および精製するためにうまく使用されてきました 。 この方法は、n-ヘキサン、酢酸エチル、メタノール、および水で構成される二相溶媒系を使用し、高純度と収率を実現するように最適化されています .

科学的研究の応用

Oxypeucedanin has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the chemical behavior of furanocoumarins.

Biology: Its antiproliferative and cytotoxic properties make it a valuable compound for cancer research.

Medicine: Oxypeucedanin has shown potential as an anti-influenza and antiallergic agent.

Industry: It is used in the development of phototoxic agents for treating skin disorders like psoriasis.

作用機序

オキシペウセダニンは、さまざまな分子標的および経路を通じてその効果を発揮します。 UVA光との相互作用を介して炎症細胞のアポトーシスを誘導し、DNA合成と細胞増殖を抑制します 。 このメカニズムは、乾癬などの炎症性皮膚疾患の治療に特に役立ちます .

類似化合物:

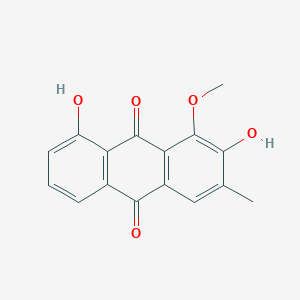

プソラレン: 皮膚疾患の治療に使用される別の直鎖状フラノクマリン。

ベルガプテン: 光毒性特性で知られています。

キサントトキシン: 白斑および乾癬の治療に使用されています。

ユニークさ: オキシペウセダニンは、その構造的なエポキシド環によりユニークであり、その独特の生物活性に寄与しています 。 他のフラノクマリンとは異なり、オキシペウセダニンは強力な抗増殖および細胞毒性活性を示しており、さらなる薬物開発の有望な候補となっています .

生化学分析

Biochemical Properties

Oxypeucedanin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It has been described to possess potent antiproliferative, cytotoxic, anti-influenza, and antiallergic activities . The nature of these interactions is complex and involves multiple biochemical pathways.

Cellular Effects

Oxypeucedanin has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been described to possess potent antiproliferative and cytotoxic activities .

Molecular Mechanism

The molecular mechanism of action of Oxypeucedanin involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its antiproliferative, cytotoxic, anti-influenza, and antiallergic activities .

Temporal Effects in Laboratory Settings

The effects of Oxypeucedanin change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .

Dosage Effects in Animal Models

The effects of Oxypeucedanin vary with different dosages in animal models . After intravenous administration of Oxypeucedanin to rats, the pharmacokinetics fit the linear kinetics characteristics . The area under concentration-time curve (AUC) increased in a dose-proportional manner .

Metabolic Pathways

Oxypeucedanin is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Oxypeucedanin is transported and distributed within cells and tissues . It could interact with transporters or binding proteins, and could also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Oxypeucedanin and any effects on its activity or function are crucial aspects of its biochemical properties . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: Oxypeucedanin can be isolated from the methanolic extract of Angelica dahurica roots, which is considered the richest natural source . The isolation process involves several chromatographic techniques, including vacuum liquid chromatography, flash chromatography, column chromatography, reversed-phase vacuum liquid chromatography, and preparative thin-layer chromatography .

Industrial Production Methods: High-speed counter-current chromatography (HSCCC) has been successfully used for the isolation and purification of oxypeucedanin from traditional Chinese herbs . This method involves a two-phase solvent system composed of n-hexane, ethyl acetate, methanol, and water, optimized for high purity and yield .

化学反応の分析

反応の種類: オキシペウセダニンは、酸化、還元、置換などのさまざまな化学反応を受けます .

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: 求核置換反応は、メトキシドナトリウムやtert-ブトキシドカリウムなどの試薬を使用して実施できます。

主要生成物: これらの反応から生成される主要生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はさまざまな酸化誘導体の生成につながる可能性がありますが、還元はオキシペウセダニンの還元型を生成する可能性があります。

4. 科学研究への応用

オキシペウセダニンは、幅広い科学研究に適用されています。

化学: フラノクマリンの化学的挙動を研究するためのモデル化合物として使用されます。

生物学: 抗増殖および細胞毒性特性により、がん研究において貴重な化合物となっています.

類似化合物との比較

Psoralen: Another linear furanocoumarin used for treating skin disorders.

Bergapten: Known for its phototoxic properties.

Xanthotoxin: Used in the treatment of vitiligo and psoriasis.

Uniqueness: Oxypeucedanin is unique due to its structural epoxide ring, which contributes to its distinct bioactivities . Unlike other furanocoumarins, oxypeucedanin has shown potent antiproliferative and cytotoxic activities, making it a promising candidate for further drug development .

特性

IUPAC Name |

4-[(3,3-dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-16(2)13(21-16)8-19-15-9-3-4-14(17)20-12(9)7-11-10(15)5-6-18-11/h3-7,13H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAGQHZOLRFCBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)COC2=C3C=CC(=O)OC3=CC4=C2C=CO4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-Oxypeucedanin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030622 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

737-52-0, 3173-02-2 | |

| Record name | Oxypeucadanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000737520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(3,3-dimethyloxiranyl)methoxy]-7H-Furo[3,2-g][1]benzopyran-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYPEUCEDANIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL8MV76MSB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (R)-Oxypeucedanin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030622 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

104 - 105 °C | |

| Record name | (R)-Oxypeucedanin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030622 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does oxypeucedanin exert its anti-tumor activity?

A1: Oxypeucedanin has been shown to inhibit the growth of human prostate carcinoma DU145 cells by inducing G2-M cell cycle arrest and apoptosis. [] This arrest is associated with decreased levels of cyclin A, cyclin B1, Cdc2, and pCdc2. [] Additionally, oxypeucedanin treatment leads to increased apoptosis, as evidenced by significant increases in cleaved caspase-3 and poly-(ADP-ribose) polymerase. []

Q2: Does oxypeucedanin interact with P-glycoprotein (P-gp)?

A2: Yes, oxypeucedanin hydrate, a form of oxypeucedanin, acts as both a substrate and a potential inhibitor of P-gp, an efflux transporter protein. [] It exhibits a corrected efflux ratio of 3.3 ± 0.7 in LLC-PK1 and LLC-GA5-COL300 cells, indicating its recognition as a P-gp substrate. [] Moreover, oxypeucedanin hydrate increases calcein accumulation in LLC-GA5-COL300 cells in a concentration-dependent manner and reduces daunorubicin transport across Caco-2 cell monolayers, suggesting a potential inhibitory effect on P-gp function. []

Q3: What are the anti-inflammatory effects of oxypeucedanin?

A3: Oxypeucedanin demonstrates anti-inflammatory activity by inhibiting the PI3K/AKT signaling pathway and its downstream targets, NF-κB and MAPK. [] This inhibition, in turn, reduces the production of inflammatory mediators such as TNF-α, IL-6, IL-1β, MPO, COX-2, and iNOS in lipopolysaccharide (LPS)-induced models of inflammation. []

Q4: How does oxypeucedanin affect cardiac action potential duration (APD)?

A4: Oxypeucedanin acts as an open-channel blocker of the human Kv1.5 (hKv1.5) channel, which plays a role in cardiac repolarization. [] By inhibiting this channel, oxypeucedanin prolongs the APD of rat atrial and ventricular muscles in a dose-dependent manner. []

Q5: What is the molecular formula and weight of oxypeucedanin?

A5: Oxypeucedanin has the molecular formula C16H14O5 and a molecular weight of 286 g/mol. []

Q6: How is oxypeucedanin structurally characterized?

A6: The structure of oxypeucedanin is elucidated using various spectroscopic techniques, primarily nuclear magnetic resonance (NMR) spectroscopy, including 1D and 2D NMR experiments. [, , , ] High-resolution mass spectrometry (HRMS) also plays a crucial role in confirming its molecular weight and formula. [, ]

Q7: What structural features of furanocoumarins influence their anti-inflammatory activity?

A7: Research suggests that the presence of a methoxy group at carbon 5 and a side chain at carbon 8 in the furanocoumarin skeleton may be essential for suppressing nitric oxide (NO) production, a key mediator of inflammation. [] This observation stems from comparing the activities of various furanocoumarins isolated from Angelica dahurica, including phellopterin and oxypeucedanin methanolate, which exhibited significant NO suppression. []

Q8: How does processing Angelica dahurica with yellow rice wine affect the levels of oxypeucedanin and its hydrate?

A8: Stewing Angelica dahurica with yellow rice wine leads to a decrease in oxypeucedanin levels and an increase in oxypeucedanin hydrate levels. [] This transformation is attributed to the ring-opening reaction of the epoxide group in oxypeucedanin under the mildly acidic and heated conditions of the yellow rice wine. []

Q9: What is the bioavailability of oxypeucedanin after oral administration?

A9: Oxypeucedanin exhibits poor and slow absorption after oral administration in rats, resulting in a mean absolute bioavailability of 10.26%. [] This suggests that a considerable portion of the administered dose might not be absorbed into the systemic circulation. []

Q10: Does the co-administration of Acori Tatarinowii Rhizoma volatile oil affect the pharmacokinetics of oxypeucedanin hydrate?

A10: Yes, co-administering Acori Tatarinowii Rhizoma volatile oil significantly alters the pharmacokinetic parameters of oxypeucedanin hydrate. [] It leads to increased area under the curve (AUC), maximum plasma concentration (Cmax), mean residence time (MRT), elimination half-life (T1/2Z), and time to reach peak concentration (Tmax) of oxypeucedanin hydrate in rats. [] This suggests that the volatile oil may enhance the absorption and/or reduce the elimination of oxypeucedanin hydrate. []

Q11: How is oxypeucedanin metabolized in the gut?

A11: Oxypeucedanin undergoes various metabolic transformations in the gut, mediated by human gut microbiota. [] One of the identified metabolites is oxypeucedanin hydrate (9), formed through the hydration of the epoxide group in oxypeucedanin. [] Further research suggests that gut microbiota might also play a role in the deprenylation of prenylated furanocoumarins, including imperatorin (3) and isoimperatorin (4), potentially leading to the formation of their corresponding deprenylated counterparts, xanthotoxol (7) and bergaptol (8), respectively. [] This deprenylation process is considered a novel metabolic pathway. []

Q12: What is the effect of oxypeucedanin on human colon cancer cells?

A12: Oxypeucedanin hydrate monoacetate, a derivative of oxypeucedanin, has shown promising anti-tumor activity against Caco-2 colon cancer cells. [, ] It inhibits cell proliferation, reduces colony formation, and exerts anti-migratory effects in a dose- and time-dependent manner. [, ] Mechanistically, oxypeucedanin hydrate monoacetate downregulates the expression of pAkt and pPI3K, key components of the PI3K signaling pathway, which plays a crucial role in cell survival, growth, and proliferation. [, ]

Q13: Does oxypeucedanin offer protection against doxorubicin-induced toxicity?

A13: Yes, both oxypeucedanin and isoimperatorin, isolated from Prangos ferulacea, have demonstrated protective effects against doxorubicin-induced oxidative stress and apoptosis in PC12 pheochromocytoma cells. [] Pretreatment with these compounds significantly reduced doxorubicin-induced apoptosis by decreasing caspase-3 activity, inhibiting reactive oxygen species (ROS) generation, increasing mitochondrial membrane potential (MMP), and regulating Bcl-2 expression. []

Q14: What analytical techniques are used to quantify oxypeucedanin in biological samples?

A14: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used technique for quantifying oxypeucedanin and other coumarins in plant extracts and biological samples. [, , , ] This method offers high sensitivity, selectivity, and reproducibility for the analysis of these compounds. [, , , ] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is another powerful analytical tool used to study the metabolism and pharmacokinetics of oxypeucedanin. [, ] LC-MS/MS offers high sensitivity and selectivity, allowing for the identification and quantification of oxypeucedanin and its metabolites in complex biological matrices. [, ]

Q15: What is high-performance thin-layer chromatography (HPTLC) scanning, and how is it used to analyze oxypeucedanin?

A15: HPTLC scanning is a rapid and cost-effective technique for separating and quantifying multiple components in a mixture, including oxypeucedanin and other coumarins in Angelica dahurica. [] This method involves separating components on a thin-layer chromatographic plate followed by densitometric scanning at specific wavelengths to determine the amount of each component present. [] It offers advantages such as speed, simplicity, and the ability to analyze multiple samples simultaneously. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。